beta-Catenin peptide acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acétate de peptide β-caténine (265669-37-2 base libre): est un auto-peptide naturel présenté par Kb qui médiatise très efficacement la sélection positive des thymocytes OT-I . Il s'agit d'un peptide de 8 acides aminés de la β-caténine, qui peut promouvoir la sélection positive des thymocytes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'acétate de peptide β-caténine implique la synthèse de la chaîne peptidique suivie d'une acétylation. La synthèse peptidique peut être réalisée en utilisant des techniques de synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Une fois la chaîne peptidique synthétisée, elle est clivée de la résine et purifiée.

Méthodes de production industrielle : La production industrielle de l'acétate de peptide β-caténine suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse (MS) et spectroscopie de résonance magnétique nucléaire (RMN) pour assurer la pureté et l'intégrité structurale .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de peptide β-caténine peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine ou de cystéine s'ils sont présents dans la séquence peptidique.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour créer des analogues de peptides.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et réactifs de couplage comme le DIC et le HOBt.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à la séquence peptidique. Par exemple, l'oxydation de la méthionine entraîne la formation de méthionine sulfoxyde, tandis que la réduction des ponts disulfures donne des groupes thiol libres .

Applications De Recherche Scientifique

Chimie : L'acétate de peptide β-caténine est utilisé dans l'étude des techniques de synthèse et de modification des peptides. Il sert de peptide modèle pour développer de nouvelles méthodologies de synthèse et comprendre le comportement des peptides dans diverses conditions chimiques.

Biologie : En recherche biologique, l'acétate de peptide β-caténine est utilisé pour étudier le développement des thymocytes et la signalisation des récepteurs des cellules T. Il est un outil précieux pour étudier les mécanismes de sélection positive dans le thymus et le rôle de la β-caténine dans le développement des cellules immunitaires .

Médecine : L'acétate de peptide β-caténine a des applications thérapeutiques potentielles en immunothérapeutique et dans le traitement du cancer. Il peut être utilisé pour concevoir des vaccins à base de peptides et des thérapies ciblées qui modulent les réponses immunitaires.

Industrie : Dans l'industrie pharmaceutique, l'acétate de peptide β-caténine est utilisé dans la découverte et le développement de médicaments. Il sert de composé de référence pour le criblage et l'optimisation des médicaments à base de peptides .

Mécanisme d'action

L'acétate de peptide β-caténine exerce ses effets en interagissant avec la molécule de classe I du complexe majeur d'histocompatibilité (CMH) Kb. Cette interaction médiatise la sélection positive des thymocytes OT-I, favorisant leur développement en cellules T matures. Le peptide se lie à la molécule du CMH, formant un complexe qui est reconnu par le récepteur des cellules T (TCR) sur les thymocytes. Cette reconnaissance déclenche des voies de signalisation qui conduisent à la survie et à la différenciation des thymocytes .

Mécanisme D'action

β-catenin peptide acetate exerts its effects by interacting with the major histocompatibility complex (MHC) class I molecule Kb. This interaction mediates the positive selection of OT-I thymocytes, promoting their development into mature T-cells. The peptide binds to the MHC molecule, forming a complex that is recognized by the T-cell receptor (TCR) on thymocytes. This recognition triggers signaling pathways that lead to thymocyte survival and differentiation .

Comparaison Avec Des Composés Similaires

Composés similaires :

Peptide α-caténine : Un autre peptide dérivé de la famille des caténines, impliqué dans l'adhésion cellulaire et la signalisation.

Peptide γ-caténine : Similaire à la β-caténine, mais avec des rôles distincts dans les jonctions cellulaires et les voies de signalisation.

Unicité : L'acétate de peptide β-caténine est unique en raison de son rôle spécifique dans la médiation de la sélection positive des thymocytes OT-I. Contrairement aux peptides α-caténine et γ-caténine, qui sont principalement impliqués dans l'adhésion cellulaire, l'acétate de peptide β-caténine a une fonction spécialisée dans le développement des cellules immunitaires .

Propriétés

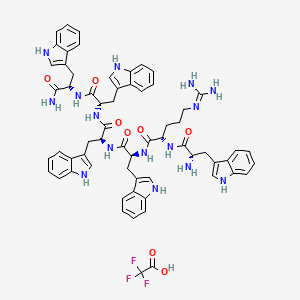

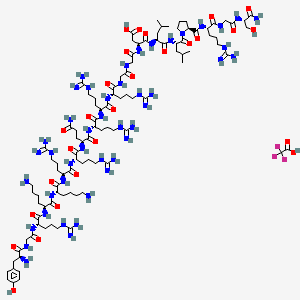

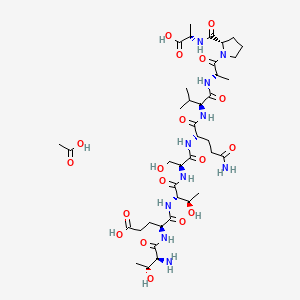

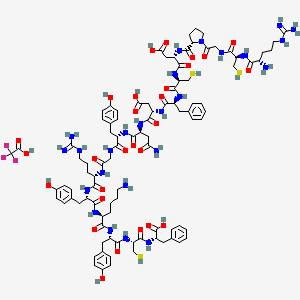

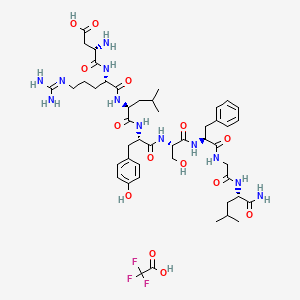

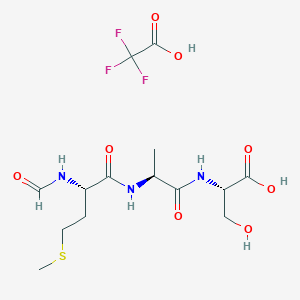

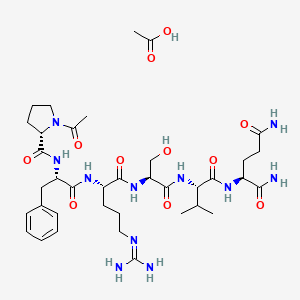

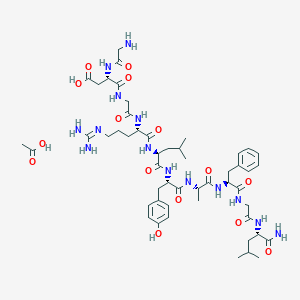

Formule moléculaire |

C51H80N12O17 |

|---|---|

Poids moléculaire |

1133.3 g/mol |

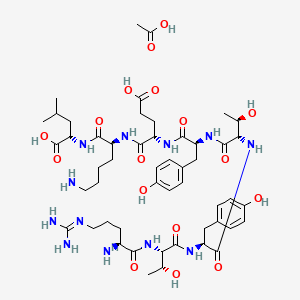

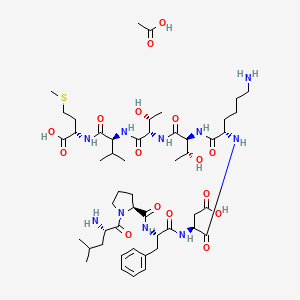

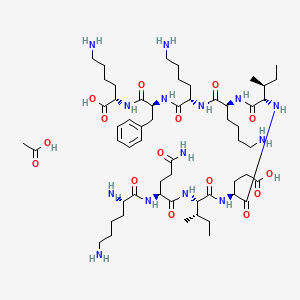

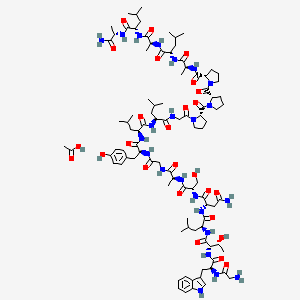

Nom IUPAC |

acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C49H76N12O15.C2H4O2/c1-25(2)22-37(48(75)76)59-42(69)33(9-5-6-20-50)55-43(70)34(18-19-38(66)67)56-44(71)35(23-28-10-14-30(64)15-11-28)57-47(74)40(27(4)63)61-45(72)36(24-29-12-16-31(65)17-13-29)58-46(73)39(26(3)62)60-41(68)32(51)8-7-21-54-49(52)53;1-2(3)4/h10-17,25-27,32-37,39-40,62-65H,5-9,18-24,50-51H2,1-4H3,(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,69)(H,60,68)(H,61,72)(H,66,67)(H,75,76)(H4,52,53,54);1H3,(H,3,4)/t26-,27-,32+,33+,34+,35+,36+,37+,39+,40+;/m1./s1 |

Clé InChI |

WRLRXBXDMNCXHL-YQSBBOEDSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid](/img/structure/B10825593.png)

![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)